molecular formula C9H9N3OS3 B14910666 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Cat. No.: B14910666
M. Wt: 271.4 g/mol
InChI Key: ZRUCZOOJPBYOGE-UHFFFAOYSA-N
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Description

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a complex organic compound that features a thiadiazole ring, a pyrrole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the thiadiazole intermediate with methyl iodide in the presence of a base.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the Thiadiazole and Pyrrole Rings: The final step involves coupling the thiadiazole and pyrrole intermediates through a thioether linkage, typically using a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique electronic properties of the thiadiazole and pyrrole rings make this compound a candidate for use in organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism of action of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound is unique due to the presence of both thiadiazole and pyrrole rings, which impart distinct electronic and steric properties.

    Other Thiadiazole Derivatives: Compounds such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-methylthio-1,3,4-thiadiazole share the thiadiazole ring but lack the pyrrole moiety, resulting in different chemical behaviors and applications.

    Other Pyrrole Derivatives:

Uniqueness

The combination of the thiadiazole and pyrrole rings in this compound provides a unique scaffold that can be exploited for various chemical and biological applications. This dual-ring system offers a balance of electronic properties and steric effects that can be fine-tuned for specific purposes.

Properties

Molecular Formula

C9H9N3OS3

Molecular Weight

271.4 g/mol

IUPAC Name

2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C9H9N3OS3/c1-14-8-11-12-9(16-8)15-5-7(13)6-3-2-4-10-6/h2-4,10H,5H2,1H3

InChI Key

ZRUCZOOJPBYOGE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC(=O)C2=CC=CN2

Origin of Product

United States

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